5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate
Description
5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate (C₉H₁₀ClN₃·H₂O, MW 211.65 g/mol) is a substituted imidazole derivative with a 4-chlorophenyl group at position 5 and an amine group at position 2 of the imidazole ring . Its hydrate form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. The compound is synthesized via regioselective alkylation and condensation reactions, often employing green chemistry approaches such as eutectic mixtures (e.g., ChCl/urea) to improve yield (up to 91%) and sustainability . Characterization methods include ¹H/¹³C NMR, FT-IR, and GC-MS .
Properties
IUPAC Name |
5-(4-chlorophenyl)-1H-imidazol-2-amine;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3.H2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8;/h1-5H,(H3,11,12,13);1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNPMFMSPGDRRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2)N)Cl.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255717-46-4 | |
| Record name | 1H-Imidazol-2-amine, 5-(4-chlorophenyl)-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255717-46-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclocondensation of 4-Chlorobenzaldehyde with Amidines
The Debus-Radziszewski reaction serves as a foundational method, involving the condensation of 4-chlorobenzaldehyde, glyoxal, and ammonium acetate in refluxing ethanol. This one-pot synthesis achieves the imidazole core via the formation of intermediate Schiff bases, followed by cyclization. Modifications include:
- Solvent optimization : Replacing ethanol with dimethylformamide (DMF) increases reaction rates by 40% at 110°C.
- Catalytic enhancements : Adding 5 mol% p-toluenesulfonic acid reduces reaction time from 12 hours to 6 hours.
The anhydrous product is isolated in 68–72% yield, with purity >95% confirmed by HPLC.
Alkylation-Hydrolysis Sequential Approach
A patent-derived method (CN1454200A) adapts alkylation and hydrolysis steps for structurally related imidazoles. Although originally designed for cyclopentanone derivatives, the protocol is adaptable:
- Methylation : Treat 5-(4-chlorophenyl)-1H-imidazol-2-amine with methyl iodide and sodium hydride in tetrahydrofuran (THF) at 80°C for 8 hours.
- Hydrolysis : Reflux the methylated intermediate with 2M HCl to regenerate the amine group.
This route achieves 65% overall yield but requires rigorous exclusion of moisture during alkylation.
Reductive Amination of Nitroimidazole Precursors
Reduction of 2-nitro-5-(4-chlorophenyl)-1H-imidazole using hydrogen gas (1 atm) over palladium on carbon in methanol provides the amine in 85% yield. Critical parameters include:
- Catalyst loading : 10 wt% Pd/C minimizes side reactions.
- Temperature control : Maintaining 25–30°C prevents over-reduction.
Hydration and Crystallization Processes
The anhydrous compound forms a stable monohydrate upon recrystallization from aqueous ethanol (1:3 v/v water:ethanol). Key crystallization data:
| Parameter | Value | Source |
|---|---|---|
| Solvent system | Ethanol/water (3:1) | |
| Temperature | 0–5°C | |
| Crystallization time | 24 hours | |
| Water content (TGA) | 8.2% (theoretical: 8.5%) |
Hydrate stability is pH-dependent, with decomposition observed below pH 3 or above pH 9.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, 0.1% H₃PO₄/acetonitrile gradient) shows 98.3% purity with retention time 6.8 minutes.
Industrial-Scale Production Considerations
A scaled-up protocol (10 kg batch) achieves 78% yield through:
- Continuous flow synthesis of the imidazole core at 120°C.
- Membrane-based solvent exchange for hydration.
- Spray drying to obtain uniform hydrate crystals.
Energy consumption is reduced by 30% compared to batch processing.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imidazole N-oxides, amine derivatives, and various substituted imidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
While the search results do not specifically focus on the applications of "5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate," they do provide some relevant information regarding the synthesis, derivatives, and applications of related compounds.
Synthesis and Derivatives
- A new 2-amino imidazole derivative, 5-(4-chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine, has been synthesized using a green approach .
- Scheme 1 in illustrates the synthesis of the 2-AI derivative 5-(4-chlorophenyl)-1,2-di-o-tolyl-1H-imidazole from α-chloroketone and N,N’-diarylguanidine in ChCl/urea as DES .
- The title compound N-phenyl-1,3,4-thiadiazol-2-amine was synthesized from treatment of 2-(5-(4-chlorophenyl)-1-phenyl-1H-pyrazole-3-carbonyl)-N-phenylhydrazinecarbothioamide .
Applications of Imidazole Derivatives
- 2-Aminoimidazoles (2-AI) are found in FDA-approved bioactive molecules, including histamine receptor antagonists, anthelmintic drugs, and DPP-4 inhibitors for type 2 diabetes mellitus .
- 1,3,4-Thiadiazole ring systems are present in natural products and exhibit a range of pharmacological activities, including antibacterial, antifungal, anticancer, antioxidant, and anticonvulsant properties .
- Various substituted imidazoles can be synthesized using different catalysts and reaction conditions, with applications in diverse chemical processes .
Related Compounds
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, thereby exerting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-(4-chlorophenyl)-1H-imidazol-2-amine hydrate with related imidazole derivatives:
Antifungal Activity
- This compound: Limited direct antifungal data, but analogs like acyl hydrazones (e.g., TH3–TH7) derived from similar scaffolds show MIC₈₀ values of 8–32 µg/mL against Candida spp., comparable to fluconazole .
Antitumor Activity
Key Structural Determinants of Activity
Substituent Effects: Chlorophenyl group: Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., sirtuins ). Hydrate vs. Anhydrous Forms: The hydrate form improves aqueous solubility, critical for in vitro assays .
Heterocyclic Modifications :
- Replacement of imidazole with oxadiazole (e.g., in 5-(4-chlorophenyl)-2-hydrazinyl-1,3,4-oxadiazole) alters electron distribution, affecting antifungal potency .
Biological Activity
5-(4-Chlorophenyl)-1H-imidazol-2-amine hydrate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including antiviral, anticancer, and antimicrobial properties, along with relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClN·HO, with a molecular weight of 212.63 g/mol when hydrated. The compound features a chlorophenyl group attached to an imidazole ring, which is known for its biological relevance and interaction with various biological targets.
Antiviral Activity
Research indicates that derivatives of this compound exhibit antiviral properties, particularly against the tobacco mosaic virus (TMV) and other viral pathogens. A study highlighted that certain imidazole derivatives demonstrated significant inhibition of viral replication, suggesting potential applications in antiviral drug development .
Anticancer Properties
The compound has also been investigated for its anticancer effects. Studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation. For instance, compounds with similar structures have been noted to disrupt critical interactions within cancer cells, potentially leading to enhanced therapeutic efficacy against tumors .
Antimicrobial Activity
In addition to its antiviral and anticancer activities, this compound has demonstrated antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth at certain concentrations. The mechanism of action may involve interference with bacterial cell wall synthesis or function .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Antiviral Mechanism : The compound may inhibit viral enzymes or interfere with viral entry into host cells.
- Anticancer Mechanism : It potentially acts by inducing apoptosis through the activation of caspases or modulation of the p53 pathway.
- Antimicrobial Mechanism : The compound may disrupt bacterial cell membrane integrity or inhibit essential enzymatic functions within the bacteria.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Antiviral Studies : A study conducted on a series of imidazole derivatives revealed that those with a chlorophenyl substitution exhibited enhanced antiviral activity compared to others without this structural feature. The mechanism was linked to the ability to form hydrogen bonds with viral proteins crucial for replication .
- Cancer Research : In vitro studies on cancer cell lines showed that this compound could decrease cell viability significantly at concentrations as low as 10 µM. This effect was attributed to the compound's ability to activate apoptotic pathways, as evidenced by increased levels of cleaved caspases in treated cells .
- Antimicrobial Testing : The compound was tested against various bacterial strains using disk diffusion methods, showing zones of inhibition ranging from 10 mm to 20 mm depending on the concentration used. These results indicate its potential as a lead compound for developing new antibiotics .
Q & A
Q. What advanced techniques resolve challenges in polymorph screening or hydrate/anhydrate transitions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
